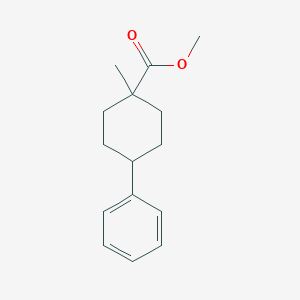![molecular formula C14H15N3O3 B14365080 2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide CAS No. 93850-90-9](/img/structure/B14365080.png)
2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxy group, a dihydropyridazinone ring, and a phenylpropanamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the dihydropyridazinone ring. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The final step involves coupling the dihydropyridazinone intermediate with a phenylpropanamide derivative through amide bond formation, often facilitated by coupling agents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dihydropyridazinone ring can be reduced to its corresponding dihydropyridazine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Dihydropyridazine derivatives
Substitution: Nitro or halogenated phenyl derivatives
Aplicaciones Científicas De Investigación
2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl derivatives: These compounds share the dihydropyridazinone core and exhibit similar biological activities.
N-[3,5-Dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]benzamide: Another related compound with comparable chemical properties and applications.
Uniqueness
2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its methoxy group and phenylpropanamide moiety provide additional sites for chemical modification, enhancing its versatility in research and industrial applications .
Propiedades
Número CAS |
93850-90-9 |
|---|---|
Fórmula molecular |
C14H15N3O3 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
2-methoxy-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]propanamide |
InChI |
InChI=1S/C14H15N3O3/c1-9(20-2)14(19)15-11-5-3-10(4-6-11)12-7-8-13(18)17-16-12/h3-9H,1-2H3,(H,15,19)(H,17,18) |
Clave InChI |
CLXQLINXGFMPNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)C2=NNC(=O)C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


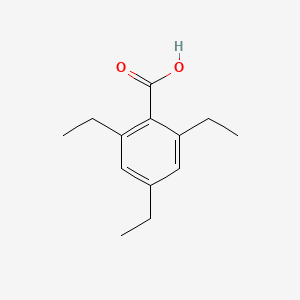
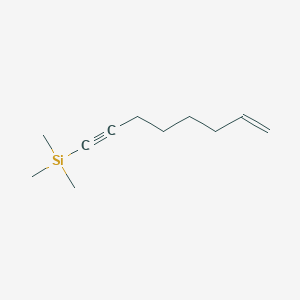

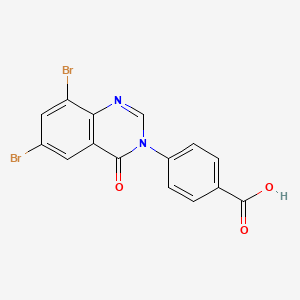
![Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate](/img/structure/B14365019.png)
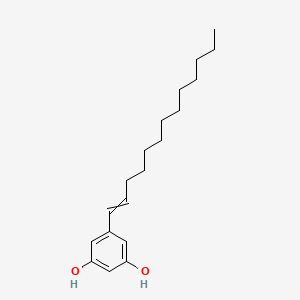
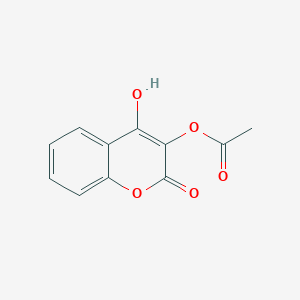
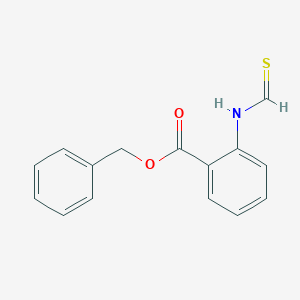
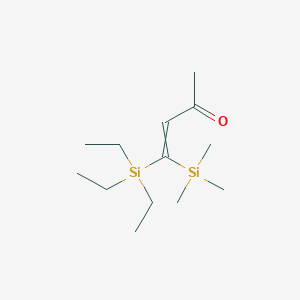

![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/structure/B14365086.png)
